molecular formula C6H4Cl4 B1210607 1,3,4,6-Tetrachloro-1,4-cyclohexadiene CAS No. 149665-65-6

1,3,4,6-Tetrachloro-1,4-cyclohexadiene

Cat. No.: B1210607
CAS No.: 149665-65-6
M. Wt: 217.9 g/mol
InChI Key: HKAJKOBDBFGGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) is a chlorinated cyclic diene formed as a critical intermediate in the aerobic microbial degradation of γ-hexachlorocyclohexane (γ-HCH, lindane), a persistent organic pollutant (POP) . This compound is generated via two sequential dehydrochlorination reactions catalyzed by the enzyme LinA (γ-HCH dehydrochlorinase) in bacteria such as Sphingobium japonicum UT25. The first step converts γ-HCH to γ-pentachlorocyclohexene (γ-PCCH), followed by a second dehydrochlorination yielding 1,4-TCDN .

1,4-TCDN is chemically unstable due to its conjugated diene structure, which predisposes it to spontaneous isomerization into the aromatic compound 1,2,4-trichlorobenzene (1,2,4-TCB) under non-enzymatic conditions . This instability necessitates rapid enzymatic processing by downstream dehalogenases to prevent accumulation of toxic byproducts.

Properties

CAS No.

149665-65-6

Molecular Formula

C6H4Cl4

Molecular Weight

217.9 g/mol

IUPAC Name

1,3,4,6-tetrachlorocyclohexa-1,4-diene

InChI

InChI=1S/C6H4Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-3,6H

InChI Key

HKAJKOBDBFGGIU-UHFFFAOYSA-N

SMILES

C1=C(C(C=C(C1Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C(C=C(C1Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Reactivity of Key Degradation Intermediates

Compound Structure Type Chlorine Atoms Functional Groups Stability Key Enzymes Involved
1,4-TCDN Cyclohexadiene 4 None Chemically unstable LinB (halidohydrolase)
γ-Pentachlorocyclohexene (γ-PCCH) Cyclohexene 5 None Moderate LinA (dehydrochlorinase)
2,4,5-Trichloro-2,5-cyclohexadiene-1-ol (2,4,5-DNOL) Cyclohexadiene 3 Hydroxyl Unstable LinB
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) Cyclohexadiene 2 Two hydroxyls More stable LinC, LinD
1,2,4-Trichlorobenzene (1,2,4-TCB) Aromatic benzene 3 None Highly stable Non-enzymatic formation

Key Observations:

  • Chlorine Content : 1,4-TCDN has four chlorine atoms, fewer than γ-PCCH (5 Cl) but more than downstream metabolites like 2,5-DDOL (2 Cl). This reduction reflects progressive dechlorination during degradation .
  • Functional Groups: Unlike 1,4-TCDN, intermediates such as 2,4,5-DNOL and 2,5-DDOL contain hydroxyl groups, enhancing their solubility and facilitating further enzymatic processing .
  • Stability : 1,4-TCDN’s instability contrasts with the aromatic stability of 1,2,4-TCB, which persists in the environment unless degraded by specialized bacteria .

Enzymatic Specificity and Pathway Roles

Table 2: Enzymatic Roles in the γ-HCH Degradation Pathway

Enzyme Substrate Product Functionality
LinA γ-HCH γ-PCCH Dehydrochlorination (removes HCl)
LinA γ-PCCH 1,4-TCDN Second dehydrochlorination step
LinB 1,4-TCDN 2,4,5-DNOL Hydrolytic dehalogenation (replaces Cl with OH)
LinB 2,4,5-DNOL 2,5-DDOL Further dehalogenation to diol
Non-enzymatic 1,4-TCDN 1,2,4-TCB Spontaneous aromatization due to diene instability

Key Insights:

  • LinB Versatility : LinB (haloalkane dehalogenase) processes 1,4-TCDN and aliphatic haloalkanes (e.g., 1-chlorobutane) with broad substrate specificity, attributed to its spacious active site . Its activity on 1,4-TCDN prevents toxic 1,2,4-TCB accumulation .
  • Downstream Enzymes: LinC and LinD further oxidize 2,5-DDOL into chlorophenols and catechols, funneling metabolites into the TCA cycle .

Environmental and Toxicological Implications

  • 1,4-TCDN vs. 1,2,4-TCB : While 1,4-TCDN is transient, 1,2,4-TCB is a stable aromatic pollutant requiring additional microbial pathways (e.g., dioxygenases) for degradation .
  • Toxicity of Intermediates : β-HCH-derived intermediates like tetrachlorodiene lactone (TCDL) are dead-end products with higher toxicity than parent compounds, highlighting the ecological risks of incomplete degradation .
  • Bioremediation Efficiency: The specificity of LinA and LinB ensures efficient γ-HCH detoxification, but bottlenecks arise with non-preferred substrates like β-HCH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4,6-Tetrachloro-1,4-cyclohexadiene
Reactant of Route 2
1,3,4,6-Tetrachloro-1,4-cyclohexadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.